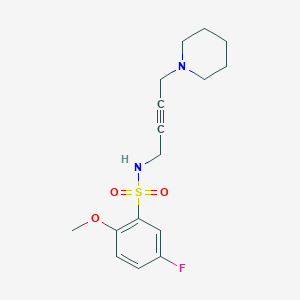

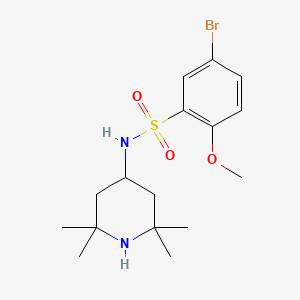

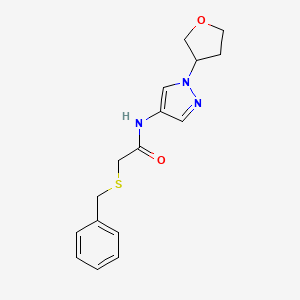

N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds related to "N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide" involves complex chemical reactions including alkylation, amidation, and thiolation. For instance, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was achieved via O-alkylation of an imidazole derivative with fluorobenzyl bromide in the presence of silver triflate and a non-nucleophilic amine base, yielding the product with high purity and specific activity (Iwata et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds features key functional groups, including imidazole rings, fluorobenzyl groups, and thioethers, contributing to their potential biological activity. For instance, compounds like 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized, indicating the versatility of the core structure in generating novel molecules with potential antipsychotic properties without interacting with dopamine receptors (Wise et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazole and acetamide groups often include nucleophilic substitution, condensation, and cyclization. These reactions are critical for modifying the chemical structure to enhance biological activity or to attach radiolabels for imaging studies, as seen in the synthesis of radioligands for PET imaging of histamine H3 receptors (Windhorst et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of fluorine atoms and the presence of imidazole rings can significantly affect the compound's solubility and stability, which are critical factors in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa, of these compounds are crucial for their potential as pharmaceutical agents. The presence of electron-withdrawing groups like fluorine can affect the acidity of adjacent hydrogen atoms, influencing the compound's reactivity and interaction with biological targets. The pKa values of similar compounds, providing insights into their protonation states at physiological pH, have been determined to assist in understanding their chemical behavior in biological systems (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Coordination Chemistry and Antioxidant Activity

K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes for potential antioxidant activity. While the specific chemical compound was not mentioned, this study highlights the interest in structurally similar compounds for their potential in creating coordination complexes with beneficial properties (Chkirate et al., 2019).

Potential Antipsychotic Agents

L D Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding potential antipsychotic profiles in animal behavior tests. This research demonstrates the ongoing exploration of imidazole derivatives and related compounds for their potential therapeutic effects, though not directly related to the specific compound (Wise et al., 1987).

Radioligand Imaging

R. Iwata et al. (2000) worked on labeling a potential histamine H3 receptor ligand, showcasing efforts in employing such chemical structures for clinical PET studies, indicating the broader utility of similar compounds in medical imaging (Iwata et al., 2000).

Anticancer Agents

Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, underlining the potential of compounds with similar chemical frameworks in cancer research (Osmaniye et al., 2018).

Propriétés

IUPAC Name |

N-ethyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-12(9-20)7-18-15(19)22-10-11-5-3-4-6-13(11)16/h3-7,20H,2,8-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGPRQNXHGRKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)

![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)